LY-294,002 hydrochloride

Overview

Description

LY 294002 hydrochloride is a chemical compound known for its potent inhibition of phosphoinositide 3-kinases (PI3Ks). It is a derivative of the flavonoid quercetin and has been widely used in scientific research due to its ability to modulate various cellular processes .

Mechanism of Action

Target of Action

LY-294,002 hydrochloride is a potent inhibitor of numerous proteins, with a strong inhibitory effect on phosphoinositide 3-kinases (PI3Ks) . The primary targets of this compound are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound acts on the ATP-binding site of its targets . It is a reversible inhibitor of PI3K , meaning it can bind to and dissociate from its target. This is in contrast to other inhibitors like wortmannin, which bind irreversibly .

Biochemical Pathways

The inhibition of PI3K by this compound affects several downstream pathways. One of the most significant is the Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PI3K, this compound can reduce Akt signaling, potentially leading to reduced cell growth and survival .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of PI3K by this compound has several cellular effects. It can elevate the expression of autophagosomal protein LC3 and promote apoptosis in gastric and nasopharyngeal cancer cells . It also inhibits nuclear factor kappa B signaling in macrophages . Additionally, it modulates action potential repolarization and improves myocyte contractility .

Biochemical Analysis

Biochemical Properties

LY-294,002 hydrochloride elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) . It also inhibits other kinases including CK2, mTOR, PLK1, PIM1, and PIM3 . The compound interacts with these enzymes and proteins, leading to a decrease in their activity and subsequent biochemical reactions .

Cellular Effects

This compound has been shown to inhibit nuclear factor kappa B signaling in macrophages . It also elevates the expression of autophagosomal protein LC3 and promotes apoptosis in gastric and nasopharyngeal cancer cells . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, inhibiting the activity of PI3K and other kinases, which leads to changes in cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

LY 294002 hydrochloride is synthesized through a series of chemical reactions starting from quercetinThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of LY 294002 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

LY 294002 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

LY 294002 hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the inhibition of PI3Ks and related signaling pathways.

Biology: The compound is employed to investigate cellular processes such as autophagy, apoptosis, and cell proliferation.

Medicine: LY 294002 hydrochloride is used in preclinical studies to explore its potential as a therapeutic agent for various diseases, including cancer.

Industry: The compound is utilized in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Wortmannin: Another well-known PI3K inhibitor, but it acts irreversibly compared to the reversible inhibition by LY 294002 hydrochloride.

Quercetin: The parent flavonoid from which LY 294002 hydrochloride is derived, with broader biological activities but less specificity for PI3Ks.

Uniqueness

LY 294002 hydrochloride is unique due to its reversible inhibition of PI3Ks and its ability to modulate multiple signaling pathways. This makes it a valuable tool in research for understanding complex cellular mechanisms and developing new therapeutic approaches .

Biological Activity

LY-294,002 hydrochloride is a synthetic compound recognized primarily as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for various cellular functions including growth, proliferation, and survival. This compound has garnered attention in both basic research and therapeutic contexts, particularly concerning its role in cancer biology and metabolic diseases.

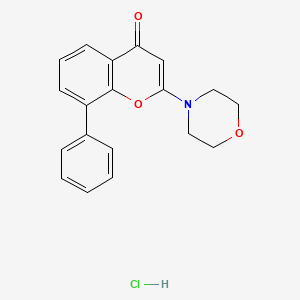

- Chemical Name : 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride

- CAS Number : 154447-36-6

- Purity : ≥99%

LY-294,002 acts as a competitive and reversible inhibitor of PI3K by binding to the ATP-binding site of the enzyme. It exhibits varying degrees of potency across different PI3K isoforms:

In addition to inhibiting PI3K, LY-294,002 also affects other kinases such as mTOR (mammalian target of rapamycin), CK2 (casein kinase 2), and PIM kinases (PIM1 and PIM3) .

Inhibition of Cell Proliferation

LY-294,002 has been shown to inhibit the proliferation of various cancer cell lines, including human colon cancer cells. Studies indicate that it induces apoptosis in these cells both in vitro and in vivo .

Effects on Stem Cells

Research indicates that LY-294,002 suppresses the proliferation of murine embryonic stem cells (mESCs), highlighting its potential impact on stem cell biology .

Autophagy Regulation

The compound has been reported to inhibit autophagic sequestration in rat hepatocytes, suggesting a role in regulating autophagy pathways .

Inflammation and Metabolic Disorders

The PI3K/AKT signaling pathway is implicated in various inflammatory diseases. LY-294,002's inhibition of this pathway can influence inflammatory mediators and metabolic processes . For instance, studies have shown that it reduces the expression of glucose transporter GLUT1, which is critical for cellular glucose uptake .

Study on SCC-25 Cells

A study involving SCC-25 cells (oral squamous cell carcinoma) demonstrated that treatment with LY-294,002 resulted in decreased cell viability and inhibited migration. The MTT assay confirmed that at concentrations of 5 μM, LY-294,002 significantly reduced cell proliferation without affecting total AKT levels but inhibited its phosphorylation .

Autophagy Inhibition Study

In another study focusing on hepatocytes, LY-294,002 was shown to inhibit autophagic processes. This finding emphasizes its potential utility in therapeutic strategies targeting liver-related conditions .

Summary of Biological Effects

Properties

IUPAC Name |

2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZQSRICUOWBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474691 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934389-88-5 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.